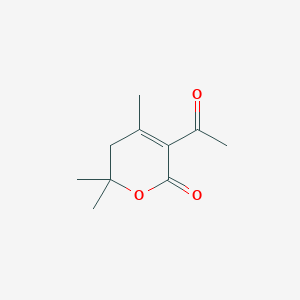
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C10H14O3 It is a derivative of pyran and is characterized by the presence of an acetyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and higher efficiency in the production process.
化学反応の分析
Types of Reactions
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
作用機序
The mechanism of action of 3-acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used. The pathways involved are typically studied using spectroscopic and chromatographic techniques to elucidate the detailed mechanism.
類似化合物との比較
Similar Compounds
4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one: Lacks the acetyl group but shares the pyran ring structure.
3,5-Dimethyl-2-hexene-1,5-lactone: Similar in structure but differs in the position and number of methyl groups.
2,2,4-Trimethyl-3H-pyran-6-one: Another derivative of pyran with different substituents.
Uniqueness
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry.
特性
CAS番号 |
83521-56-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
5-acetyl-2,2,4-trimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C10H14O3/c1-6-5-10(3,4)13-9(12)8(6)7(2)11/h5H2,1-4H3 |
InChIキー |
XBTTXMHGQWNULJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC(C1)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


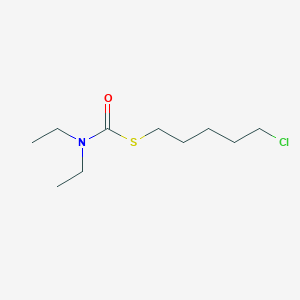

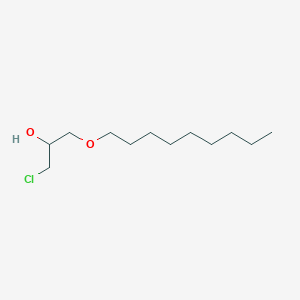

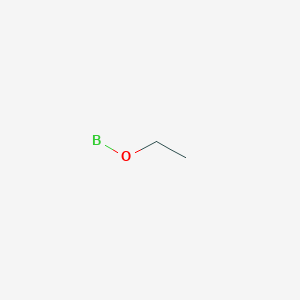
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

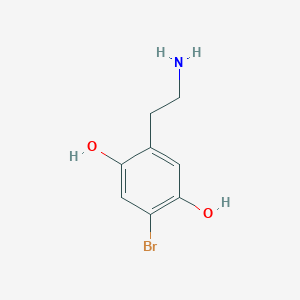
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)

